molecular formula C14H17N3O3S B2906146 N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1376444-90-4

N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B2906146
CAS No.: 1376444-90-4
M. Wt: 307.37
InChI Key: GNCAUXXDOBADCD-UHFFFAOYSA-N
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Description

N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a hydroxyethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the hydroxyethyl group and the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-chlorophenyl)ethene-1-sulfonamide
  • N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-fluorophenyl)ethene-1-sulfonamide
  • N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-bromophenyl)ethene-1-sulfonamide

Uniqueness

N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it more effective or selective in certain applications compared to its analogs.

Properties

IUPAC Name

N-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-12-2-4-13(5-3-12)6-9-21(19,20)16-14-10-15-17(11-14)7-8-18/h2-6,9-11,16,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCAUXXDOBADCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN(N=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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